N-benzyl-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-benzyl-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a molecular formula of C24H19NO4S . This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyethyl sulfanyl group, and a dihydroanthracene carboxamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-benzyl-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves multiple steps. One common method includes the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond . The hydroxyethyl sulfanyl group is then introduced through a nucleophilic substitution reaction using 2-chloroethanol and a base such as sodium hydride . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
N-benzyl-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the dihydroanthracene moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Scientific Research Applications
This compound is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. It may also inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar compounds include other benzyl-substituted anthracene derivatives and hydroxyethyl sulfanyl compounds. Compared to these, N-benzyl-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C24H19NO4S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-benzyl-1-(2-hydroxyethylsulfanyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C24H19NO4S/c26-12-13-30-23-19(24(29)25-14-15-6-2-1-3-7-15)11-10-18-20(23)22(28)17-9-5-4-8-16(17)21(18)27/h1-11,26H,12-14H2,(H,25,29) |
InChI Key |
IFXRUYUQYOSZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SCCO |
Origin of Product |
United States |
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